molecular formula C11H14FN B7974987 Cyclobutyl-(2-fluoro-3-methyl-phenyl)-amine

Cyclobutyl-(2-fluoro-3-methyl-phenyl)-amine

Cat. No.: B7974987
M. Wt: 179.23 g/mol
InChI Key: KTCRKFWDYBDPAF-UHFFFAOYSA-N
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Description

Cyclobutyl-(2-fluoro-3-methyl-phenyl)-amine is an organic compound characterized by the presence of a cyclobutyl group attached to a 2-fluoro-3-methyl-phenyl ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl-(2-fluoro-3-methyl-phenyl)-amine typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Fluoro and Methyl Groups: The 2-fluoro-3-methyl-phenyl ring can be synthesized by selective fluorination and methylation of a suitable aromatic precursor.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-(2-fluoro-3-methyl-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.

Scientific Research Applications

Cyclobutyl-(2-fluoro-3-methyl-phenyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclobutyl-(2-fluoro-3-methyl-phenyl)-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl-(2-fluoro-4-methyl-phenyl)-amine
  • Cyclobutyl-(2-chloro-3-methyl-phenyl)-amine
  • Cyclobutyl-(2-fluoro-3-ethyl-phenyl)-amine

Uniqueness

Cyclobutyl-(2-fluoro-3-methyl-phenyl)-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclobutyl-2-fluoro-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-4-2-7-10(11(8)12)13-9-5-3-6-9/h2,4,7,9,13H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCRKFWDYBDPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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